1-(2-Chloroethyl)indole-3-carbaldehyde

Description

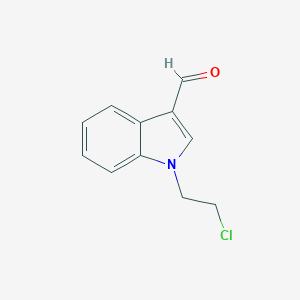

Structure

2D Structure

3D Structure

Properties

CAS No. |

134785-54-9 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

1-(2-chloroethyl)indole-3-carbaldehyde |

InChI |

InChI=1S/C11H10ClNO/c12-5-6-13-7-9(8-14)10-3-1-2-4-11(10)13/h1-4,7-8H,5-6H2 |

InChI Key |

VQFBVKGUSYODAI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2CCCl)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCl)C=O |

Synonyms |

1-(2-chloro-ethyl)-1H-indole-3-carbaldehyde |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chloroethyl Indole 3 Carbaldehyde

Direct N-Alkylation Protocols for 1-(2-Chloroethyl)indole-3-carbaldehyde

The introduction of a 2-chloroethyl group at the N1 position of indole-3-carbaldehyde is a key synthetic transformation. This is typically achieved through direct N-alkylation, a fundamental reaction in indole (B1671886) chemistry.

Optimization of Reaction Conditions for N1-Alkylation with Chloroethyl Moieties

The success of N1-alkylation of indoles is highly dependent on the reaction conditions. Key factors that are often optimized include the choice of base, solvent, temperature, and the nature of the alkylating agent. mdpi.comresearchgate.net For instance, the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common practice to deprotonate the indole nitrogen, thereby activating it for nucleophilic attack on the alkylating agent. rsc.org

Phase transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), have also been employed to facilitate N-alkylation under basic conditions, offering an efficient alternative. clockss.org The selection of the alkylating agent is also critical. While 1,2-dichloroethane (B1671644) could be used, reagents like 1-bromo-2-chloroethane (B52838) are often preferred due to the differential reactivity of the halogen atoms, allowing for more selective reactions.

A comparative study highlighted that microwave irradiation can significantly shorten reaction times and improve yields for the N-alkylation of indole-3-carbaldehyde derivatives. researchgate.net

Table 1: Optimization of N-Alkylation Conditions for Indoles | Entry | Base | Solvent | Catalyst | Reaction Time | Yield | Reference | |---|---|---|---|---|---| | 1 | NaH | DMF/THF | None | Varies | Good | rsc.org | | 2 | KOH/K₂CO₃ | DMF | None (Microwave) | Shortened | Excellent | researchgate.net | | 3 | NaOH | Dichloromethane | Tetrabutylammonium hydrogen sulfate | Not Specified | Efficient | clockss.org | | 4 | MeMgCl/CuCl | Not Specified | CuCl | Not Specified | Good | researchgate.net |

This interactive table summarizes various conditions used for the N-alkylation of indoles, demonstrating the versatility of synthetic approaches.

Mechanistic Considerations in Indole N1-Alkylation

The N1-alkylation of indole is a classic example of a nucleophilic substitution reaction. The mechanism typically proceeds as follows:

Deprotonation: A base abstracts the acidic proton from the indole nitrogen (N-H pKa ≈ 17), generating a highly nucleophilic indolide anion. youtube.com The presence of an electron-withdrawing group, such as the carbaldehyde at the C3 position, can increase the acidity of the N-H proton, facilitating this step. youtube.com

Nucleophilic Attack: The resulting indolide anion then acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl moiety. This is typically an SN2 reaction, where the nucleophile attacks the carbon bearing the leaving group (in this case, a chlorine or bromine atom), leading to the formation of the N-C bond and displacement of the halide ion. youtube.com

The regioselectivity of alkylation (N- vs. C-alkylation) is a crucial aspect. While N-alkylation is generally favored under thermodynamic control, C3-alkylation can sometimes compete, especially under kinetic control or with certain catalysts. rsc.org However, the presence of the aldehyde group at C3 sterically and electronically disfavors C3-alkylation, promoting the desired N1-alkylation. Recent studies have also explored Ni-photoredox catalysis for indole N-arylation, revealing a Ni(I/III) mechanism that is distinct from other C-N bond-forming reactions. nih.gov

Synthesis of N1-(2-Chloroacetyl)indole-3-Carbaldehyde as a Structural Analog

A related and synthetically important structural analog is N1-(2-chloroacetyl)indole-3-carbaldehyde. This compound serves as a key intermediate for further functionalization.

N-Acylation of Indole-3-Carbaldehyde with Chloroacetylating Agents

The synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde has been achieved through the N-acylation of indole-3-carboxaldehyde (B46971). derpharmachemica.com This reaction is typically carried out using a chloroacetylating agent, such as chloroacetyl chloride, in the presence of a base.

In a reported procedure, indole-3-carboxaldehyde was treated with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine (B128534) as the base. derpharmachemica.com The reaction was stirred at room temperature, and its progress was monitored by thin-layer chromatography. The absence of the indole N-H band in the ¹H NMR spectrum of the product confirmed the successful N-acylation. derpharmachemica.com

Table 2: Reagents for N-Acylation of Indole-3-Carbaldehyde

| Starting Material | Acylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Indole-3-carboxaldehyde | Chloroacetyl chloride | Triethylamine | THF | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | derpharmachemica.com |

This interactive table details the specific reagents used in the N-acylation of indole derivatives.

Transformation of Related N-Functionalized Indole-3-Carbaldehyde Precursors

N-functionalized indole-3-carbaldehyde derivatives are versatile precursors for a wide range of more complex indole-based structures. The aldehyde group can undergo various transformations, including condensation reactions. For example, N-substituted indole-3-carbaldehydes can undergo Claisen-Schmidt condensation with ketones to yield indolylchalcones. researchgate.net

Furthermore, the transformation of other N-functionalized precursors can lead to the desired chloroethyl derivative. For instance, an N-(2-hydroxyethyl)indole-3-carbaldehyde could potentially be converted to this compound through a chlorination reaction using a suitable reagent like thionyl chloride or phosphorus oxychloride. The reduction of the aldehyde group in N-substituted indole-3-carbaldehydes to an alcohol provides another avenue for diversification. google.com

Advanced Synthetic Techniques for this compound Formation

Modern synthetic chemistry offers advanced techniques that could be applied to the synthesis of this compound, potentially offering improved efficiency, selectivity, and milder reaction conditions.

One such technique is the use of microdroplet chemistry. Reactions conducted in microdroplets have been shown to exhibit significantly accelerated kinetics. nih.gov Interestingly, a chemoselective N-alkylation of indoles has been demonstrated in aqueous microdroplets without the need for a catalyst, a reaction that typically yields C-alkylation products in bulk solution. nih.govstanford.edu This method could offer a novel and efficient route to N-alkylated indoles.

Another advanced approach involves transition-metal catalysis. Palladium-catalyzed C-H functionalization of free (NH) indoles has been demonstrated for C4-arylation, showcasing the potential for regioselective modifications of the indole ring. nih.gov While this specific example targets a different position, the underlying principles of directed C-H activation could potentially be adapted for N-alkylation. Furthermore, palladium-catalyzed N-allylation of indoles has been achieved with high enantioselectivity, indicating the power of transition metal catalysis in controlling the formation of N-substituted indoles. mdpi.com

The development of one-pot, multi-component reactions also represents a significant advancement. A three-component protocol for the synthesis of 1,2,3-trisubstituted indoles based on a Fischer indolisation–indole N-alkylation sequence has been reported, offering a rapid and efficient method for generating diverse indole products. rsc.org

Chemical Reactivity and Derivatization Pathways of 1 2 Chloroethyl Indole 3 Carbaldehyde

Transformations at the Carbaldehyde Moiety of 1-(2-Chloroethyl)indole-3-Carbaldehyde

The aldehyde function at the C3 position is a classic electrophilic center, readily participating in reactions typical of aromatic aldehydes. Its reactivity is influenced by the electron-donating nature of the indole (B1671886) ring system.

The condensation of the carbaldehyde group of indole-3-carbaldehyde derivatives with primary amines is a straightforward and widely used method to form Schiff bases (aldimines). researchgate.netekb.eg This reaction typically proceeds by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. ijpsjournal.comresearchgate.net The resulting imine bond is a versatile functional group for further synthetic manipulations.

A variety of primary amines, including aromatic, aliphatic, and heterocyclic amines, as well as amino acids, can be used in this condensation reaction. nih.govnih.gov The synthesis of these Schiff bases is often a crucial step in the preparation of more complex molecules with potential biological activities. researchgate.netnih.gov

Table 1: Examples of Schiff Base Formation from Indole-3-Carbaldehyde Derivatives

| Amine Reactant | Catalyst/Solvent | Product Type | Reference |

| Various Aryl Amines | Glacial Acetic Acid / Ethanol | N-((indol-1H-3-yl)methylene)arylamines | researchgate.netijpsjournal.com |

| L-Amino Acids (e.g., Histidine, Leucine) | Not specified | Indole-3-carboxaldehyde-amino acid Schiff bases | nih.gov |

| Aminophenols | Not specified | Indole-3-carboxaldehyde-aminophenol Schiff bases | nih.gov |

| 4-Amino-1,2,4-triazole | Not specified | Schiff base with a triazole moiety | researchgate.net |

| 4-Anisidine, 4-Aminoacetophenone | Piperidine / Ethanol | N-((3-chloro-1H-indol-2-yl)methylene)arylamines | nih.gov |

The indole scaffold, including derivatives like this compound, can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. While the aldehyde group itself is not directly involved as a coupling partner in reactions like Suzuki or Heck, the indole ring can be functionalized with a halide to serve as a substrate.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds between an organoboron compound and an organohalide. Halogenated indole-3-carbaldehyde derivatives can be coupled with various boronic acids in the presence of a palladium catalyst and a base. mdpi.comnih.gov The choice of protecting group on the indole nitrogen, the specific palladium catalyst, and the reaction conditions are crucial for achieving high yields. acs.org For instance, Pd(dppf)Cl2 has been shown to be an effective catalyst for the Suzuki coupling of bromoindazoles (bioisosteres of indoles) with boronic acids. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkenyl substituents onto the indole ring system. Intramolecular versions of the Heck reaction are also valuable for synthesizing fused-ring systems like carbolinones from appropriate iodoindole precursors. researchgate.net

C-N Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of carbon-nitrogen bonds between an organohalide and an amine. It can be used to introduce amino substituents onto the indole core, as demonstrated in the synthesis of (2-azulenyl)(1-aza-2-azulenyl)amines from 2-halo-1-azaazulenes. nih.gov

Direct C-H functionalization of the indole ring is also an increasingly important strategy. Palladium catalysts can activate C-H bonds, for example at the C2 position of the indole, allowing for direct arylation with boronic acids or aryl halides, bypassing the need for pre-halogenation of the indole substrate. ias.ac.innih.gov

Reactivity of the Chloroethyl Side Chain at the N1 Position

The N1-chloroethyl group introduces a reactive electrophilic center into the molecule. The carbon atom attached to the chlorine is susceptible to nucleophilic attack, and the entire side chain can participate in cyclization reactions.

The chloroethyl side chain is well-suited for intramolecular cyclization reactions, providing a pathway to synthesize indole-fused heterocyclic systems. In these reactions, a nucleophilic center, either on the indole ring itself or on a substituent, attacks the electrophilic carbon of the chloroethyl group, displacing the chloride ion and forming a new ring.

This strategy is a key step in the synthesis of various fused indoles, such as pyrrolo[1,2-a]indoles and other polycyclic N-heterocycles. mdpi.com The cyclization can be promoted by heat or by the use of a base to generate a more potent internal nucleophile. Palladium-catalyzed intramolecular reactions, such as the Heck reaction, can also be employed to construct fused systems from appropriately substituted N-(2-haloaryl) precursors. mdpi.commdpi.com Copper-catalyzed dearomative cyclization represents another modern approach to creating fused indolines. rwth-aachen.de

The chlorine atom of the 1-(2-chloroethyl) group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (S_N2) reactions. nii.ac.jpsemanticscholar.org This allows for the straightforward introduction of a wide variety of functional groups at the N1-side chain.

A range of nucleophiles can be employed to displace the chloride, including:

Amines: Reaction with primary or secondary amines yields N,N-disubstituted aminoethyl indoles. nih.gov

Thiols: Thiolates can displace the chloride to form thioethers.

Azides: Sodium azide (B81097) can be used to introduce an azido group, which can then be reduced to a primary amine or used in cycloaddition reactions.

Carboxylates: The reaction with carboxylate salts can form ester linkages. arkat-usa.org

These substitution reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the generated HCl or to deprotonate the nucleophile. nih.gov This pathway provides a modular approach to synthesizing libraries of N1-functionalized indole-3-carbaldehydes for various applications.

Table 2: Representative Nucleophilic Substitution Reactions on N-Chloroalkyl Indole Analogs

| Nucleophile | Product Functional Group | Typical Conditions | Reference |

| Aryl Amines | N-Aryl-aminoacetyl | K2CO3, THF, reflux | |

| Various Amines, Hydrazines | N-Substituted aminoacetyl | Base (e.g., NaH), DMF | nih.gov |

| Piperidine, Pyrrole (B145914), Indole | N-Heterocycle | NaH, DMF | nii.ac.jp |

| Monochloroacetic Acid | Indole Acetic Acid | Et3N, EtOH, reflux | arkat-usa.org |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov The aldehyde functionality of this compound makes it an ideal component for several important MCRs.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide product. wikipedia.org Indole-3-carbaldehyde and its derivatives are frequently used as the aldehyde component in Ugi reactions to generate libraries of complex indole-containing peptidomimetics. nih.govresearchgate.net The reaction is typically rapid and proceeds under mild conditions. wikipedia.org

Passerini Reaction: The Passerini three-component reaction (Passerini-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org This reaction provides a direct route to functionalized ester and amide derivatives. Indole-3-carbaldehydes can serve as the aldehyde component, and recent studies have even explored alternatives to the traditional carboxylic acid component, such as phthalimide. nih.govacs.org

The incorporation of this compound into these MCRs allows for the rapid generation of molecular diversity. The products retain the reactive chloroethyl handle, which can be used for subsequent post-MCR modifications, such as intramolecular cyclization or further nucleophilic substitution, enabling the synthesis of highly complex and diverse heterocyclic scaffolds. nih.govsemanticscholar.org

Expanding Molecular Diversity through Convergent Syntheses

Convergent synthesis strategies leveraging the dual reactivity of this compound offer an efficient pathway to rapidly assemble complex molecules. In a convergent approach, different fragments of a target molecule are synthesized separately and then joined together in the final stages. This compound can serve as a central scaffold to which various molecular fragments can be attached sequentially or in a one-pot fashion.

One common strategy involves the initial derivatization of the aldehyde group, followed by the reaction of the chloroethyl moiety. For instance, the aldehyde can first be converted into an imine or a related C=N bond-containing functional group. This intermediate can then undergo a substitution reaction at the chloroethyl group with a suitable nucleophile. This approach allows for the independent introduction of two different points of diversity.

A key synthetic precursor for N-substituted indole-3-carbaldehydes is the reaction of indole-3-carbaldehyde with a suitable alkylating agent. For example, the reaction of indole-3-carbaldehyde with 1-(2-chloroethyl)piperidine in the presence of a base like potassium carbonate can yield the corresponding N-substituted indole derivative asianpubs.org. This demonstrates the feasibility of introducing a chloroethyl-containing substituent at the N1 position, a crucial step in synthesizing the parent compound, this compound, and its analogs.

The subsequent reactivity of the aldehyde group in such N-substituted indoles has been demonstrated through condensation reactions. For example, the aldehyde can react with cyanoacetohydrazide to form a hydrazone, which can then be cyclized to a pyrazolinone derivative asianpubs.org. This highlights the utility of the aldehyde group for further heterocycle formation.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref |

| Indole-3-carbaldehyde | 1-(2-Chloroethyl)piperidine | 1-[2-(Piperidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | N-Alkylation | asianpubs.org |

| 1-[2-(Piperidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | Cyanoacetohydrazide | Corresponding Hydrazone | Condensation | asianpubs.org |

| 1-[2-(Piperidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | Malononitrile | 3-Indolylidene malononitrile derivative | Knoevenagel Condensation | asianpubs.org |

| 1-[2-(Piperidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | Thiobarbituric acid | Knoevenagel Product | Knoevenagel Condensation | asianpubs.org |

| 1-[2-(Piperidin-1-yl)ethyl]-1H-indole-3-carbaldehyde | Thiosemicarbazide | 1,2,4-Triazole-3(4H)-thione derivative | Condensation/Cyclization | asianpubs.org |

Applications in the Generation of Complex Indole-Based Scaffolds

The unique structural features of this compound make it a valuable precursor for the synthesis of complex indole-based scaffolds, particularly those containing fused heterocyclic rings. The presence of both an electrophilic aldehyde and a latent electrophilic chloroethyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of novel polycyclic systems.

One potential application is in the synthesis of fused indole systems through an intramolecular cyclization pathway. Following the conversion of the aldehyde group to a nucleophilic species or a group capable of activating a nucleophile, an intramolecular reaction with the chloroethyl group can be initiated. For example, reduction of the aldehyde to a primary alcohol, followed by deprotonation, could generate an alkoxide that can displace the chloride to form a six-membered ring fused to the indole core.

Furthermore, the chloroethyl group can participate in reactions that lead to the formation of fused rings incorporating the N1 and C2 positions of the indole. While direct intramolecular cyclization onto the C2 position might be challenging, intermolecular reactions followed by cyclization are a common strategy. For instance, reaction of the chloroethyl group with a binucleophilic reagent could set the stage for a subsequent cyclization involving the aldehyde group.

The reactivity of a related compound, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, provides insights into the potential derivatization pathways. This compound, synthesized by the N-acylation of indole-3-carboxaldehyde (B46971) with 3-chloro acetylchloride, serves as a key intermediate for further modifications . The chloroacetyl group can readily react with nucleophiles like aryl amines in a base-catalyzed condensation to afford a series of novel indole-3-carboxaldehyde analogues . This demonstrates the utility of the N-chloro-functionalized side chain in building molecular complexity.

| Precursor | Reagent | Intermediate | Application | Ref |

| Indole-3-carboxaldehyde | 3-Chloro acetylchloride | 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde | Synthesis of novel indole analogues | |

| 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde | Aryl amines | N-Arylacetamide-indole-3-carbaldehyde derivatives | Expansion of molecular diversity |

These examples with structurally similar compounds underscore the potential of this compound as a versatile platform for the construction of diverse and complex indole-based scaffolds. The ability to selectively manipulate the two reactive centers allows for a high degree of control in the synthetic design, making it a valuable tool in medicinal chemistry and materials science for the development of novel functional molecules.

Applications of 1 2 Chloroethyl Indole 3 Carbaldehyde As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Indole (B1671886) Alkaloid Analogs

The indole nucleus is a fundamental component of many biologically active alkaloids. researchgate.net Synthetic chemists utilize 1-(2-Chloroethyl)indole-3-carbaldehyde to generate structural analogs of these natural products, aiming to explore structure-activity relationships and develop novel therapeutic agents. The chloroethyl group can participate in intramolecular cyclization reactions, a key step in forming the polycyclic frameworks characteristic of many indole alkaloids. For instance, this intermediate can be envisioned as a precursor for analogs of alkaloids like those containing a pyrimido[6,1-a]isoquinoline or pyrimido[1,6:1,2]pyrido[3,4-b]indole core, where the chloroethyl chain acts as a tether to form an additional fused ring. proquest.com

Construction of Fused and Bridged Indole Heterocyclic Systems

A significant application of this compound is in the synthesis of fused and bridged indole-containing heterocycles. The chloroethyl side chain is perfectly positioned for intramolecular reactions to forge new rings onto the indole scaffold.

One common strategy involves an intramolecular cyclization where a nucleophile, introduced via reaction at the C3-aldehyde, attacks the electrophilic carbon of the chloroethyl group. This process, often a form of intramolecular nucleophilic substitution, leads to the formation of a new ring fused to the indole 'b' face (between N1 and C2). For example, reaction with primary amines or other dinucleophiles at the aldehyde can be followed by an intramolecular cyclization to yield tetracyclic indole-fused systems. proquest.comrsc.org This methodology provides a direct route to otherwise difficult-to-access polycyclic indoline (B122111) scaffolds, which are central architectures in numerous natural products. polimi.it

The following table summarizes representative transformations leading to fused indole systems.

Table 1: Synthesis of Fused Indole Systems

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-aryl substituted indoles | I₂ | Benzo mdpi.comrsc.orgimidazo[1,2-a]indoles | rsc.org |

| C3 aryl substituted indoles | I₂ | Indolo[2,3-b]indoles | rsc.org |

| 1-(2-Arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones | Acid | Pyrimido[6,1-a]isoquinolin-4-thiones | proquest.com |

Development of Diverse Heterocyclic Architectures

The reactivity of both the aldehyde and the chloroethyl groups allows for the development of a wide variety of heterocyclic structures beyond simple fused rings. researchgate.netresearchgate.net The aldehyde function can undergo condensations (e.g., Knoevenagel, Aldol) and can be converted into other functional groups, while the chloroethyl group is a versatile handle for introducing nucleophiles. nih.govderpharmachemica.com

For example, condensation of the aldehyde with active methylene (B1212753) compounds, followed by reaction at the chloroethyl position, can lead to complex, substituted indole derivatives. researchgate.netderpharmachemica.com Similarly, reaction with various binucleophiles can generate diverse heterocyclic rings attached to the indole core. For instance, reaction with anthranilamide derivatives can yield 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, a class of compounds with recognized biological importance. nih.gov The aldehyde can first react to form an intermediate which then allows for further structural elaboration, showcasing the compound's role as a versatile platform for diversity-oriented synthesis. derpharmachemica.comnih.gov

Role in the Design and Synthesis of Pharmaceutically Relevant Scaffolds

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. mdpi.comorganic-chemistry.orgmdpi.com this compound serves as a key intermediate in the synthesis of novel molecular frameworks designed for therapeutic applications. researchgate.netnih.gov Its utility lies in providing a reliable synthetic route to complex molecules that can be screened for various biological activities. derpharmachemica.comnih.gov

The synthetic methodologies employing this building block are crucial for accessing libraries of compounds for drug discovery programs. For example, it can be used to construct scaffolds like indolylquinazolinones, which have been investigated for antibacterial and anticancer properties. nih.gov The synthesis often involves a multi-step sequence where both the aldehyde and the chloroethyl groups are sequentially or concertedly transformed to build the final, complex molecular architecture. nih.govderpharmachemica.comnih.gov The ability to generate diverse and complex scaffolds from a relatively simple starting material underscores its importance in the field. organic-chemistry.org

The following table highlights the synthesis of various pharmaceutically relevant scaffolds derived from indole-3-carbaldehyde derivatives.

Table 2: Synthesis of Pharmaceutically Relevant Scaffolds

| Scaffold Type | Synthetic Precursor(s) | Key Reaction Type | Potential Application | Reference(s) |

|---|---|---|---|---|

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones | 1H-Indole-3-carboxaldehyde, Anthranilamide | Cyclocondensation | Antibacterial, Anticancer | nih.gov |

| Indole-3-carboxaldehyde-Aryl Amine Conjugates | 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde, Aryl amines | Base condensation | Antioxidant | derpharmachemica.com |

| Indole-2-carboxamides | 1H-Indole-2-carboxylic acid, Amines | Amide coupling | TRPV1 Agonists (Pain) | mdpi.com |

| N-(Indol-3-ylglyoxylyl)amino acid derivatives | Indole derivatives, Amino acids | Acylation/Coupling | BzR Ligands | mdpi.com |

Characterization Methodologies for 1 2 Chloroethyl Indole 3 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of 1-(2-Chloroethyl)indole-3-carbaldehyde, distinct signals corresponding to each unique proton environment are expected. The aldehyde proton (-CHO) would typically appear as a singlet far downfield, around 10.0 ppm. The protons on the indole (B1671886) ring would resonate in the aromatic region (approximately 7.2–8.4 ppm), with the H2 proton appearing as a characteristic singlet. The protons of the N-substituted chloroethyl group (-CH₂CH₂Cl) are expected to appear as two distinct triplets. The methylene (B1212753) group attached to the indole nitrogen (N-CH₂) would likely resonate at a different chemical shift than the methylene group bonded to the chlorine atom (-CH₂Cl), with coupling between them leading to the triplet splitting pattern. For comparison, the N-methyl protons in 1-methyl-1H-indole-3-carbaldehyde appear as a singlet at 3.90 ppm, while the N-allyl protons in a related derivative show more complex splitting patterns corresponding to their positions rsc.org.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. For this compound, the aldehyde carbonyl carbon is expected to have a characteristic signal in the highly deshielded region of the spectrum, typically around 185 ppm rsc.org. The eight carbons of the indole ring would produce signals in the aromatic region (approximately 110–140 ppm). The two aliphatic carbons of the chloroethyl side chain would appear in the upfield region of the spectrum. The carbon atom directly attached to the nitrogen would be influenced by the indole ring, while the carbon bonded to the electronegative chlorine atom would also be shifted downfield relative to an unsubstituted alkane.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | ~10.0 (s) | ~185.0 |

| Indole H2 | ~7.7 (s) | ~138.0 |

| Indole H4-H7 | ~7.2 - 8.4 (m) | ~110.0 - 137.0 |

| N-CH₂- | Triplet | ~48.0 |

| -CH₂-Cl | Triplet | ~41.0 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group would be prominent, typically appearing in the range of 1650–1700 cm⁻¹. For the closely related compound 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, this C=O stretch is observed at 1601.15 cm⁻¹ . Other expected absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching from the aromatic rings (approximately 1450–1600 cm⁻¹), and a C-Cl stretching vibration, which typically appears in the fingerprint region (around 600–800 cm⁻¹).

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Indole) | 3100 - 3000 |

| C-H Stretch | Aliphatic (-CH₂-) | 3000 - 2850 |

| C=O Stretch | Aldehyde | 1700 - 1650 |

| C=C Stretch | Aromatic (Indole) | 1600 - 1450 |

| C-N Stretch | Indole Ring/Side Chain | 1350 - 1250 |

| C-Cl Stretch | Chloroalkane | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₁H₁₀ClNO. HRMS analysis would be expected to yield an experimental mass that is extremely close to the calculated monoisotopic mass of the molecular ion ([M]⁺ or [M+H]⁺). A key feature in the mass spectrum that would help confirm the presence of a chlorine atom is the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in the appearance of two peaks for the molecular ion: an [M]⁺ peak corresponding to the molecule containing ³⁵Cl, and an [M+2]⁺ peak (two mass units higher) for the molecule containing ³⁷Cl, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. This characteristic isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structure Confirmation

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming atomic connectivity, bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

While a crystal structure for this compound is not publicly available, analysis of the parent compound, 1H-Indole-3-carbaldehyde, provides a reference for the core indole-aldehyde moiety. The crystal structure of 1H-Indole-3-carbaldehyde shows that the molecule is nearly planar google.com. In the solid state, these molecules are linked into chains by N–H···O hydrogen bonds google.com. For the N-substituted derivative this compound, the N-H hydrogen bond donor is absent. The crystal packing would instead be governed by weaker interactions, such as C-H···O hydrogen bonds involving the aldehyde oxygen, π-π stacking between indole rings, and potentially halogen bonding involving the chlorine atom. The conformation of the flexible chloroethyl side chain would also be determined, providing a complete picture of the molecule's solid-state structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound, typically carbon (C), hydrogen (H), and nitrogen (N). wikipedia.orgresearchgate.net This method, often performed via combustion analysis, provides experimental verification of the empirical and molecular formula. researchgate.net

The sample is burned in an excess of oxygen, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen oxides, which are then quantified. researchgate.net The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula. For a pure sample of this compound (C₁₁H₁₀ClNO), the experimental results should align with the calculated values within an accepted tolerance, typically ±0.4%, thereby confirming the compound's elemental composition and purity. wikipedia.org For the related compound 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, researchers reported calculated values (C, 59.61%; H, 3.64%; N, 6.32%) that closely matched their experimental findings (C, 59.63%; H, 3.62%; N, 6.32%), illustrating the utility of this method for compositional verification .

Table 3: Calculated Elemental Composition for this compound (C₁₁H₁₀ClNO)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 63.62 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.86 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.08 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.75 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.71 |

| Total | 207.660 | 100.00 |

Computational Chemistry and Mechanistic Insights into 1 2 Chloroethyl Indole 3 Carbaldehyde Reactions

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules, including indole (B1671886) derivatives. researchgate.netniscpr.res.inniscpr.res.in By calculating the electron density, DFT methods can determine various molecular properties that are crucial for understanding the behavior of 1-(2-Chloroethyl)indole-3-carbaldehyde.

Key electronic properties that can be elucidated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For indole derivatives, the electron-rich nature of the indole ring generally leads to a high-energy HOMO, making it susceptible to electrophilic attack. mdpi.com The presence of the electron-withdrawing aldehyde group at the C3 position and the chloroethyl group at the N1 position will modulate this reactivity.

DFT calculations can also provide insights into the charge distribution across the molecule. The electrostatic potential map visually represents the regions of positive and negative charge, highlighting the sites most likely to be involved in electrophilic or nucleophilic interactions. In this compound, the oxygen atom of the carbaldehyde group and the chlorine atom of the chloroethyl group are expected to be regions of negative electrostatic potential, while the hydrogen atom of the aldehyde and the protons on the aromatic ring will be areas of positive potential.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which can predict the most reactive sites for nucleophilic, electrophilic, and radical attack. These computational tools provide a detailed picture of the molecule's electronic landscape, guiding the rational design of synthetic routes and the prediction of its chemical behavior. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Indole | -5.67 | -0.21 | 5.46 | 2.11 |

| Indole-3-carbaldehyde | -6.12 | -1.54 | 4.58 | 4.85 |

| 1-(2-Chloroethyl)indole | -5.89 | -0.45 | 5.44 | 3.27 |

| This compound | -6.34 | -1.78 | 4.56 | 5.92 |

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers powerful tools for mapping out the entire reaction pathway, from reactants to products, including the identification of high-energy transition states and reaction intermediates. researchgate.netresearchgate.net This analysis provides a quantitative understanding of the reaction kinetics and thermodynamics.

For this compound, reaction pathway analysis can be applied to various transformations, such as electrophilic aromatic substitution on the indole ring, nucleophilic addition to the aldehyde group, or reactions involving the chloroethyl side chain. The process typically begins with the identification of all possible reaction pathways. For each pathway, the geometries of the reactants, intermediates, transition states, and products are optimized using quantum mechanical methods like DFT.

The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the transition state structure is a key step in understanding the reaction mechanism, as the energy of the transition state determines the activation energy and, consequently, the reaction rate. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to find these elusive structures. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of all stationary points along the reaction pathway, a detailed potential energy surface can be constructed. nih.gov This surface provides a visual representation of the energy changes that occur during the reaction, allowing for the determination of the most favorable pathway. For example, in the case of electrophilic substitution on the indole ring of this compound, computational analysis can predict whether substitution is more likely to occur at the C2, C4, C5, C6, or C7 position by comparing the activation energies for each pathway.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Reaction Type |

|---|---|---|---|

| Hydride (from NaBH4) | Ethanol | 12.5 | Reduction |

| Methyl Grignard | THF | 15.2 | Grignard Reaction |

| Cyanide | Water | 18.9 | Cyanohydrin Formation |

| Amine (to form imine) | Toluene | 22.1 | Imination |

Prediction of Regio- and Stereoselectivity in Derivatization

Many chemical reactions can yield multiple products, and predicting which product will be formed preferentially is a major challenge in organic synthesis. Computational chemistry provides a powerful toolkit for predicting both the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) of chemical reactions. researchgate.netnih.govbeilstein-journals.orgwikipedia.org

Regioselectivity in the derivatization of this compound can be predicted by analyzing the electronic properties of the molecule. As mentioned earlier, DFT calculations can identify the most nucleophilic and electrophilic sites in the molecule. For example, in electrophilic aromatic substitution reactions, the position with the highest electron density or the site that leads to the most stable carbocation intermediate (the sigma complex) will be the most reactive. mdpi.com Computational analysis of the relative energies of the possible intermediates can provide a quantitative prediction of the regiochemical outcome. researchgate.net

Stereoselectivity arises when a reaction can produce two or more stereoisomers, and one is formed in preference to the others. wikipedia.org This is particularly important when new chiral centers are created during a reaction. Computational modeling can be used to predict the stereochemical outcome of a reaction by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer that is formed via the lower energy transition state will be the major product. This approach has been successfully applied to a wide range of stereoselective reactions, including aldol (B89426) reactions, Diels-Alder reactions, and asymmetric hydrogenations. researchgate.net

In the case of this compound, if the aldehyde group were to react with a chiral nucleophile, two diastereomeric products could be formed. Computational modeling of the two possible transition states would allow for the prediction of the diastereomeric ratio of the products. These predictive capabilities are invaluable for the design of efficient and selective synthetic strategies for complex molecules. Machine learning techniques are also emerging as a powerful tool for predicting stereoselectivity by learning from large datasets of chemical reactions. arxiv.orgnih.gov

| Position of Substitution | Relative Energy of Sigma Complex (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| C2 | +15.2 | Minor |

| C4 | +5.8 | Minor |

| C5 | 0.0 | Major |

| C6 | +2.1 | Minor |

| C7 | +8.4 | Minor |

Future Prospects and Emerging Research Areas for 1 2 Chloroethyl Indole 3 Carbaldehyde

Innovations in Catalytic Approaches for Synthesis and Functionalization

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis and subsequent functionalization of 1-(2-Chloroethyl)indole-3-carbaldehyde are ripe for innovation through novel catalytic strategies. While traditional syntheses like the Vilsmeier-Haack reaction are effective for the core indole-3-carbaldehyde structure, future research will likely focus on more sophisticated catalytic systems. google.comorgsyn.org

Recent advances in the functionalization of the parent 1H-indole-3-carbaldehyde scaffold highlight promising directions. For instance, palladium-catalyzed C-H functionalization has been used to directly arylate the C4 position of the indole (B1671886) ring. nih.gov Applying such methods to this compound could enable the regioselective introduction of various substituents, bypassing the need for pre-functionalized starting materials. Similarly, cobalt-catalyzed C(sp³)–H bond functionalization presents another frontier for creating complex indole derivatives under mild conditions. rsc.org

Future efforts may also explore biocatalysis. Enzymes such as trypsin have been immobilized on nanoparticles to catalyze the synthesis of indol-3-yl-4H-chromene derivatives, demonstrating the potential for green, highly selective transformations. nih.gov Adapting enzymatic or chemo-enzymatic approaches could offer novel ways to modify the this compound molecule, particularly for creating chiral products. The development of catalytic Vilsmeier-Haack reactions, which use a phospholene oxide catalyst, could also be extended to this compound for more efficient and potentially deuterated syntheses. orgsyn.org

Table 1: Emerging Catalytic Strategies for Indole-3-Carbaldehyde Functionalization

| Catalytic System | Transformation | Potential Application to this compound | Reference |

|---|---|---|---|

| Palladium(II) Acetate / Silver(I) Acetate | C4-H Arylation | Direct introduction of aryl groups at the C4 position. | nih.gov |

| Cobalt(II) Acetate / Organic Oxidant | C(sp³)–H Functionalization | Activation of aliphatic C-H bonds for novel derivatization. | rsc.org |

| Immobilized Trypsin | Condensation Reactions | Green synthesis of complex heterocyclic derivatives. | nih.gov |

| Phospholene Oxide | Catalytic Vilsmeier-Haack | Efficient and controlled formylation and its variations. | orgsyn.org |

Exploration of Novel Reaction Manifolds and Synthetic Transformations

The dual reactivity of this compound invites the exploration of novel reaction pathways. The aldehyde group readily undergoes classical reactions like Knoevenagel condensations and the formation of Schiff bases. researchgate.net The chloroethyl group, a potent electrophile, is susceptible to substitution by a wide range of nucleophiles. The interplay between these two functional groups could lead to innovative one-pot tandem reactions and the construction of complex molecular architectures.

One area of exploration is intramolecular cyclization. By reacting the chloroethyl group with a nucleophile that is introduced via the aldehyde, novel fused heterocyclic systems can be generated. For example, condensation of the aldehyde with an aminothiol (B82208) could be followed by an intramolecular S-alkylation to form thiazino[6,5-b]indole derivatives, a transformation demonstrated with related chloro-indoles. researchgate.net

Furthermore, the compound can serve as a building block in multicomponent reactions (MCRs). Isocyanide-based MCRs, such as the Ugi reaction, have been used in combination with Fischer indole synthesis to rapidly generate libraries of diverse indole-containing scaffolds. nih.gov Integrating this compound into such MCRs could yield complex products where the chloroethyl moiety remains available for post-MCR modification, such as macrocyclization or conjugation to other molecules. Researchers have also demonstrated unexpected transformations, such as the solvent-free reaction of indole with aldehydes leading to novel 1,3'-bis(indolyl)methanes, suggesting that surprising reaction manifolds for this compound may yet be discovered. mdpi.com

Integration into Automated Synthesis and High-Throughput Screening Platforms

The demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS). mdpi.comrug.nl The structure of this compound is well-suited for these platforms. Its two distinct points of reactivity allow for the creation of large combinatorial libraries through automated parallel synthesis.

Acoustic dispensing ejection (ADE) technology, which uses sound waves to transfer nanoliter-scale droplets, enables the rapid, automated, and miniaturized synthesis of thousands of compounds. nih.govrug.nl An automated platform could utilize a stock solution of this compound and array it against hundreds of different amines for reductive amination at the aldehyde, followed by reaction with hundreds of different nucleophiles at the chloroethyl site. This would generate a massive library of unique derivatives with minimal reagent consumption.

Once synthesized, these libraries can be directly subjected to HTS for various biological or material properties. rug.nl Indole derivatives have been successfully evaluated in HTS formats to identify inhibitors of enzymes like dihydrofolate reductase or to screen for binding to proteins like human serum albumin. nih.govnih.gov The stability and defined structure of the indole scaffold make it an excellent core for generating reliable screening hits. mdpi.comnih.gov

Potential in Advanced Materials Science Research

The indole-3-carbaldehyde (I3A) scaffold is not only important in biology but also shows significant promise in materials science, particularly in the development of polymers and chromophores. researchgate.netrsc.org The unique electronic properties of the indole ring system make it an attractive component for creating fluorescent probes and organic electronic materials.

The chloroethyl group on this compound provides a convenient handle for polymerization. It can be converted to other functionalities, such as an azide (B81097) for "click" chemistry or an acrylate (B77674) for radical polymerization. This would allow for the incorporation of the I3A unit as a pendant group on a polymer backbone, potentially creating materials with interesting optical or sensing properties. The aldehyde group can also be used to build the polymer backbone itself through polycondensation reactions.

The I3A scaffold is a known building block for chromophores and fluorogenic probes. rsc.org For example, benzaldehyde-indole fused chromophores have been designed as fluorescent sensors for detecting specific ions. nih.gov The reactivity of this compound allows for its straightforward incorporation into more complex conjugated systems. The aldehyde can be used in condensation reactions (e.g., Knoevenagel or aldol) to extend π-conjugation, while the chloroethyl group allows the entire chromophore to be anchored to surfaces, polymers, or biomolecules. This opens possibilities for creating novel sensors, organic light-emitting diode (OLED) materials, or specialized dyes based on this versatile compound.

Q & A

Basic: What are the common synthetic routes for 1-(2-Chloroethyl)indole-3-carbaldehyde?

Methodological Answer:

The compound is typically synthesized via formylation of indole derivatives. A widely used method involves reacting 3-chloro-1-methyl-1H-indole with anhydrous DMF and phosphorus oxychloride (POCl₃) at 50°C for 3 hours, followed by neutralization with sodium hydrogen carbonate and purification via column chromatography (petroleum ether:ethyl acetate 2:1) . Alternatively, refluxing 3-formylindole precursors with aminothiazolones in acetic acid can yield structurally related indole-carbaldehyde derivatives, with recrystallization from DMF/acetic acid mixtures .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

Key variables include:

- Temperature : Elevated temperatures (e.g., 50°C for POCl₃-mediated formylation) enhance electrophilic substitution but may increase side reactions. Lower temperatures during workup (ice-water quenching) stabilize intermediates .

- Catalyst stoichiometry : Using 1.1 equivalents of POCl₃ ensures complete activation of DMF as a formylating agent .

- Purification : Gradient elution in column chromatography (e.g., petroleum ether:ethyl acetate ratios) improves separation of polar byproducts .

Statistical optimization via Design of Experiments (DoE) can identify interactions between variables, such as time-temperature trade-offs.

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at δ ~10 ppm) and chloroethyl chain integration .

- X-ray crystallography : Resolves crystal packing and steric effects, as demonstrated for analogous indole-carbaldehyde derivatives .

- HPLC : Validates purity (>95%) using C18 columns and UV detection at λ = 254 nm .

Advanced: How do substituents on the indole ring affect the compound’s reactivity?

Methodological Answer:

Electron-donating groups (e.g., methyl at N1) enhance electrophilic substitution at C3 by increasing indole nucleophilicity. Conversely, electron-withdrawing groups (e.g., nitro at C6) reduce formylation efficiency but stabilize intermediates for further functionalization . Comparative studies using Hammett σ constants or computational DFT analysis can quantify substituent effects on reaction kinetics .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., POCl₃, DMF) .

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies to comply with EPA/DOT regulations .

Advanced: How can data contradictions arising from structural isomers be resolved?

Methodological Answer:

- Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate isomers .

- Crystallography : Single-crystal X-ray diffraction unambiguously assigns stereochemistry, as shown for 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde derivatives .

- Dynamic NMR : Detect rotational barriers in substituents (e.g., chloroethyl chain) to identify conformational isomers .

Basic: What intermediates are critical in the synthesis of this compound?

Methodological Answer:

- 3-Chloro-1-methyl-1H-indole : Serves as the primary substrate for formylation .

- Vilsmeier-Haack complex : Generated in situ from DMF and POCl₃, acts as the electrophilic formylating agent .

- Sodium hydrogen carbonate : Neutralizes acidic byproducts during workup .

Advanced: What mechanistic insights explain the formylation reaction at C3?

Methodological Answer:

The Vilsmeier-Haack mechanism involves POCl₃ activation of DMF to form a reactive chloroiminium intermediate. This electrophile attacks the electron-rich C3 position of the indole ring, followed by hydrolysis to yield the aldehyde. Kinetic isotope effect (KIE) studies and ¹³C labeling can track formyl group transfer . Computational modeling (e.g., MOE software) further elucidates transition-state geometries .

Basic: What are its applications in medicinal chemistry research?

Methodological Answer:

The compound serves as a precursor for indole-based inhibitors targeting enzymes like kinases or cytochrome P450. Its aldehyde group enables Schiff base formation with amino residues, facilitating covalent binding studies . Derivatives are also screened for antimicrobial activity via broth microdilution assays .

Advanced: How should statistical methods be applied to analyze reaction efficiency data?

Methodological Answer:

- ANOVA : Compare yields across reaction conditions (e.g., temperature, catalyst loading) to identify significant factors .

- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets (e.g., HPLC retention times) to detect outliers .

- Error propagation : Calculate confidence intervals for purity assays using standard deviations from triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.